N-Methyl-2-nitro-4-(trifluoromethoxy)aniline
Overview
Description
“N-Methyl-2-nitro-4-(trifluoromethoxy)aniline” is a chemical compound with the molecular formula C8H7F3N2O2 . It’s a derivative of aniline, which is an organic compound with the formula C6H5NH2. Anilines are a class of chemicals that are used in the manufacture of a wide range of products .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a nitro group (NO2), a trifluoromethoxy group (OCF3), and an aniline group (NH2). The exact structure can be represented as O2NC6H3(CF3)NH2 .Physical and Chemical Properties Analysis
“this compound” is a crystalline substance with a molecular weight of 220.152 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis Techniques The synthesis of trifluoromethoxylated aniline derivatives, such as N-Methyl-2-nitro-4-(trifluoromethoxy)aniline, involves complex techniques due to the challenges in handling trifluoromethoxy (OCF3) groups. These compounds are known for their significant pharmacological and biological properties. A user-friendly protocol employing Togni reagent II has been reported, offering a general approach to synthesize a broad spectrum of ortho-trifluoromethoxylated aniline derivatives. These derivatives are pivotal synthetic building blocks, potentially useful in developing new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Characterization and Applications Spectroscopic methods like FT-IR, FT-Raman, UV, and NMR have been employed to understand the structural and spectral characteristics of aniline derivatives like 4-Methyl-(2-nitrobenzylidene)aniline (MNBA). Such studies are crucial for exploring the stability, charge delocalization, and interaction of molecules, which is essential for their biological applications. MNBA, for example, is known for its antibacterial activity, indicating the potential of such compounds in medical applications (Mini, Beaula, Muthuraja, & Jothy, 2020).
Supramolecular Assembly and Interactions The supramolecular assembly of aniline derivatives is a subject of interest due to its implications in various applications. The assembly is often mediated by interactions like C-H···O hydrogen bonds and nitro···π(arene) interactions. Understanding these interactions is crucial for harnessing the biological and pharmacological potential of these compounds (Mini, Beaula, Muthuraja, & Jothy, 2020).
Electrochromic Materials Aniline derivatives have found applications in the synthesis of novel electrochromic materials. For instance, compounds employing the Nitrotriphenylamine unit as the acceptor and different thiophene derivatives as the donor have been synthesized. These materials show outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for various electrochromic applications (Li, Liu, Ju, Zhang, & Zhao, 2017).
Molecular and Electronic Properties Extensive studies on trifluoromethoxy substituted anilines, like this compound, have been conducted to understand their vibrational, structural, thermodynamic, and electronic properties. Such studies reveal insights into the molecular and electronic properties of these compounds, which are influenced by substituent groups and their position on the benzene ring. These properties are crucial for various applications, including the design of materials with specific electronic characteristics (Saravanan, Balachandran, & Viswanathan, 2014).
Mechanism of Action
Mode of Action
It’s known that nitroanilines, a class of compounds to which it belongs, often act by interfering with the normal function of proteins and enzymes in the target organisms .
Pharmacokinetics
The compound’s bioavailability, half-life, and clearance rate remain to be determined .
Result of Action
It’s known that nitroanilines can cause oxidative stress and dna damage in cells .
Action Environment
Factors such as temperature, pH, and presence of other chemicals could potentially affect its activity .
Properties
IUPAC Name |
N-methyl-2-nitro-4-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3/c1-12-6-3-2-5(16-8(9,10)11)4-7(6)13(14)15/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMXVJJCFPOMMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682004 | |
Record name | N-Methyl-2-nitro-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-37-3 | |
Record name | N-Methyl-2-nitro-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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